molecular formula C9H9F4N B13529882 2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine

Cat. No.: B13529882
M. Wt: 207.17 g/mol
InChI Key: UXIFANRKELRVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable fluoro-substituted benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol. The reaction conditions often require mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity through electronic effects and steric interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research applications .

Biological Activity

Overview

2,2,2-Trifluoro-1-(5-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated organic compound notable for its potential biological activity. Its unique structure, characterized by trifluoromethyl and fluoro substituents on an ethylamine backbone, suggests significant interactions with biological systems. This article reviews the synthesis, properties, and biological activity of this compound based on diverse scientific literature.

PropertyValue
Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
IUPAC Name 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine
CAS Number 1270494-08-0

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and fluoro groups onto an ethanamine structure. A common method includes the reaction of 5-fluoro-2-methylbenzaldehyde with trifluoroethylamine under controlled conditions, often utilizing catalysts to enhance yield and selectivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of trifluoromethyl and fluoro groups enhances its binding affinity to various enzymes and receptors. This can lead to modulation of enzyme activity or alterations in signal transduction pathways, which may result in various pharmacological effects .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance:

  • Antitumor Activity : Studies have shown that fluorinated compounds can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects .

Case Studies

  • Inhibition of L1210 Mouse Leukemia Cells : A series of fluorinated compounds were tested for their ability to inhibit L1210 cell proliferation. The results indicated that these compounds effectively reduced cell viability, suggesting a potential application in cancer therapy .
  • Metabolic Pathway Studies : Research involving enzyme assays has shown that this compound can modulate key metabolic pathways by interacting with specific enzymes. This interaction may lead to enhanced understanding and development of targeted therapies .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

UXIFANRKELRVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.